2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-(o-tolyl)acetamide
Description
Properties
IUPAC Name |
2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3S/c1-11-5-3-4-6-13(11)18-16(21)10-20-15-9-12(17)7-8-14(15)19(2)24(20,22)23/h3-9H,10H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANZGUBJGZKGHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C3=C(C=CC(=C3)F)N(S2(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Types of Reactions It Undergoes:
Oxidation: This compound can undergo oxidative transformations, potentially altering the functional groups on the benzothiadiazole core.
Reduction: Reduction reactions may modify the thiadiazole ring or influence the acetamide side chain.
Substitution: Substitution reactions can occur at the fluorine or methyl positions, often in the presence of suitable nucleophiles or electrophiles.
Common Reagents and Conditions Used:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Catalysts like palladium on carbon or copper(I) iodide.
Major Products Formed From These Reactions:
Oxidation products might include various sulfone derivatives.
Reduction products could result in the formation of amines or reduced benzothiadiazole derivatives.
Substitution could yield a variety of functionalized benzothiadiazole analogs.
Scientific Research Applications
In Chemistry: 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-(o-tolyl)acetamide is used as a precursor for synthesizing more complex organic molecules. Its unique structure aids in studying reaction mechanisms and developing new synthetic methodologies.
In Biology: It serves as a probe in biological assays due to its fluorescent properties. It's also studied for potential activity against various biological targets, including enzymes and receptors.
In Medicine: This compound is explored for therapeutic applications, particularly in designing drugs targeting specific pathways. Its structural analogs are tested for anti-inflammatory, anticancer, and antimicrobial activities.
In Industry: Utilized in the development of new materials, including polymers and organic electronic components. Its stability and reactivity make it suitable for various industrial applications, including coatings and adhesives.
Mechanism of Action
The mechanism by which 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-(o-tolyl)acetamide exerts its effects depends on its application. In biological contexts, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. Its fluorinated benzothiadiazole core plays a crucial role in binding interactions, and its acetamide side chain may influence the compound's specificity and potency. Pathways involved can include oxidative stress responses, cell signaling cascades, and metabolic processes.
Comparison with Similar Compounds
Table 1: Structural Features of Analogous Compounds
Key Observations :
Key Observations :
- Low yields (e.g., 5% for CID44968084 ) highlight challenges in alkylating sterically hindered heterocycles.
- Higher yields for 4j suggest efficient cyclocondensation strategies for imidazolidinone systems.
- Thiol-alkylation (as in ) offers moderate yields but requires optimization for electron-deficient cores.
Key Observations :
- Benzo[d]thiazole derivatives in show potent VEGFR-2 inhibition, suggesting the target compound’s sulfone group may enhance binding to similar kinase active sites.
- The o-tolyl group in CID44968084 and 4j could mimic phenyl/pharmacophore motifs in kinase inhibitors (e.g., sunitinib).
- Lack of direct activity data for the target compound underscores the need for targeted assays.
Biological Activity
The compound 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-(o-tolyl)acetamide , with CAS number 2034543-85-4 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 349.4 g/mol . Its structure includes a fluorinated benzo[c][1,2,5]thiadiazole moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆FN₃O₃S |
| Molecular Weight | 349.4 g/mol |
| CAS Number | 2034543-85-4 |
Antimicrobial Properties
Research indicates that derivatives of thiadiazole compounds exhibit broad-spectrum antimicrobial activity. In vitro studies have shown that compounds similar to the target molecule possess significant antibacterial and antifungal effects. For instance, derivatives have been tested against various strains of bacteria and fungi, demonstrating varying degrees of efficacy with minimal inhibitory concentrations (MIC) often below 50 µg/mL .
Cytotoxicity and Anticancer Activity
The compound's structural features suggest potential anticancer properties. In studies assessing cytotoxicity against tumorigenic cell lines, certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. For example, compounds derived from similar structures have shown IC₅₀ values in the range of 28 to 290 ng/mL against various cancer cell lines . The selective nature of these compounds indicates their potential as targeted cancer therapies.
Preliminary investigations into the mechanism of action reveal that such compounds may inhibit specific enzymatic pathways or protein interactions critical for tumor growth. For instance, some derivatives have been identified as inhibitors of the interaction between amyloid beta peptide and associated proteins implicated in Alzheimer's disease .
Case Studies
- Antimicrobial Testing : A study on related thiadiazole derivatives showed effective inhibition against gram-positive bacteria with MIC values ranging from 10 to 50 µg/mL. This suggests that the presence of the fluorinated group enhances antimicrobial potency .
- Cytotoxicity Assessment : In vitro tests on human cancer cell lines (e.g., MDA-MB-231 for breast cancer) revealed that certain derivatives exhibited significant cytotoxic effects at low concentrations, indicating potential for therapeutic development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
